molecular formula C15H22ClN5O B11079010 4-chloro-N-[2-(cyclohex-1-en-1-yl)ethyl]-6-(morpholin-4-yl)-1,3,5-triazin-2-amine

4-chloro-N-[2-(cyclohex-1-en-1-yl)ethyl]-6-(morpholin-4-yl)-1,3,5-triazin-2-amine

Cat. No.: B11079010
M. Wt: 323.82 g/mol
InChI Key: VYHPGXVUNGIZCF-UHFFFAOYSA-N
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Description

N-(4-Chloro-6-morpholino-1,3,5-triazin-2-yl)-N-[2-(1-cyclohexenyl)ethyl]amine is a synthetic organic compound that belongs to the class of triazine derivatives This compound is characterized by the presence of a triazine ring substituted with a chloro group, a morpholino group, and an amine group attached to a cyclohexenyl ethyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Chloro-6-morpholino-1,3,5-triazin-2-yl)-N-[2-(1-cyclohexenyl)ethyl]amine typically involves the following steps:

    Formation of the Triazine Ring: The triazine ring can be synthesized by the cyclization of appropriate precursors such as cyanuric chloride with amines under controlled conditions.

    Substitution Reactions: The chloro group at the 4-position of the triazine ring can be introduced through nucleophilic substitution reactions using chlorinating agents.

    Attachment of the Morpholino Group: The morpholino group can be introduced by reacting the triazine intermediate with morpholine under suitable conditions.

    Attachment of the Amine Group: The final step involves the reaction of the triazine intermediate with 2-(1-cyclohexenyl)ethylamine to form the desired compound.

Industrial Production Methods

Industrial production of N-(4-Chloro-6-morpholino-1,3,5-triazin-2-yl)-N-[2-(1-cyclohexenyl)ethyl]amine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(4-Chloro-6-morpholino-1,3,5-triazin-2-yl)-N-[2-(1-cyclohexenyl)ethyl]amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Amines, thiols, alkoxides, and other nucleophiles.

Major Products Formed

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Reduced derivatives with altered functional groups.

    Substitution: Substituted triazine derivatives with different functional groups replacing the chloro group.

Scientific Research Applications

N-(4-Chloro-6-morpholino-1,3,5-triazin-2-yl)-N-[2-(1-cyclohexenyl)ethyl]amine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials, coatings, and other industrial applications.

Mechanism of Action

The mechanism of action of N-(4-Chloro-6-morpholino-1,3,5-triazin-2-yl)-N-[2-(1-cyclohexenyl)ethyl]amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, leading to modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Chloro-6-morpholino-1,3,5-triazin-2-yl)-N-ethylamine
  • N-(4-Chloro-6-morpholino-1,3,5-triazin-2-yl)-N-(2-cyclohexyl)ethylamine
  • N-(4-Chloro-6-morpholino-1,3,5-triazin-2-yl)-N-(2-phenylethyl)amine

Uniqueness

N-(4-Chloro-6-morpholino-1,3,5-triazin-2-yl)-N-[2-(1-cyclohexenyl)ethyl]amine is unique due to the presence of the cyclohexenyl ethyl chain, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and may contribute to its specific applications and activities.

Properties

Molecular Formula

C15H22ClN5O

Molecular Weight

323.82 g/mol

IUPAC Name

4-chloro-N-[2-(cyclohexen-1-yl)ethyl]-6-morpholin-4-yl-1,3,5-triazin-2-amine

InChI

InChI=1S/C15H22ClN5O/c16-13-18-14(17-7-6-12-4-2-1-3-5-12)20-15(19-13)21-8-10-22-11-9-21/h4H,1-3,5-11H2,(H,17,18,19,20)

InChI Key

VYHPGXVUNGIZCF-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=CC1)CCNC2=NC(=NC(=N2)Cl)N3CCOCC3

Origin of Product

United States

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